4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride
Overview
Description
4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H14N2O3S. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves several steps. One common method starts with the chlorosulfonation of acetanilide, followed by amination, hydrolysis, and neutralization. The reaction conditions typically involve the use of chlorosulfonic acid, liquid ammonia, and liquid alkali . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to the inhibition of bacterial growth and reproduction. This compound has shown inhibitory effects on hemolytic streptococcus, staphylococcus, and meningococcus .
Comparison with Similar Compounds
4-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride can be compared with other similar compounds, such as:
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a different substituent on the phenyl ring.
4-amino-N,N-dimethyl-benzenesulfonamide: This compound has dimethyl groups instead of the methoxyphenyl group.
4-amino-N-(2-methoxyphenyl)benzenesulfonamide: This compound has a methoxy group in a different position on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S.ClH/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13;/h2-9,15H,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXPANHQKHJJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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